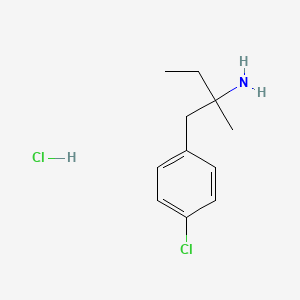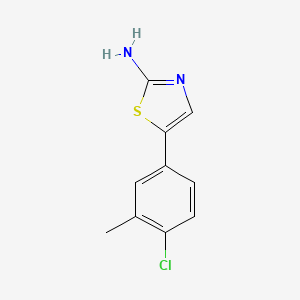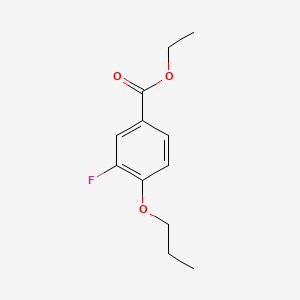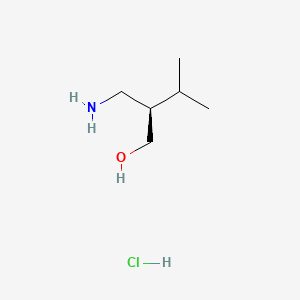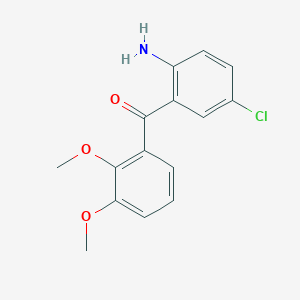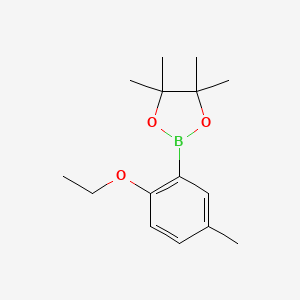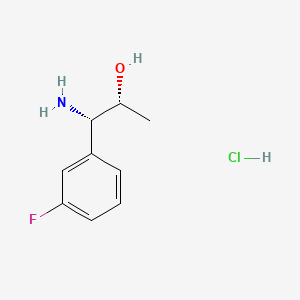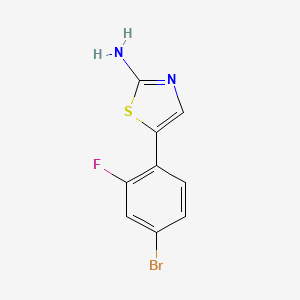
5-(4-Bromo-2-fluorophenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-2-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 4-bromo-2-fluorobenzoyl chloride under alkaline conditions . The reaction proceeds through nucleophilic substitution, where the amine group of the thiazole attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromo-2-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Require palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against pathogenic bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromo-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell death . In cancer cells, the compound may interfere with cell division and induce apoptosis through the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but lacks the fluorine atom, which may affect its biological activity.
5-(4-Fluorophenyl)thiazol-2-amine: Similar structure but lacks the bromine atom, which may influence its reactivity and potency.
2-Aminothiazole: The parent compound, which serves as a precursor for various thiazole derivatives.
Uniqueness
5-(4-Bromo-2-fluorophenyl)thiazol-2-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can enhance its biological activity and selectivity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H6BrFN2S |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
5-(4-bromo-2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
Clave InChI |
FAXUFQYOAGEUAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)

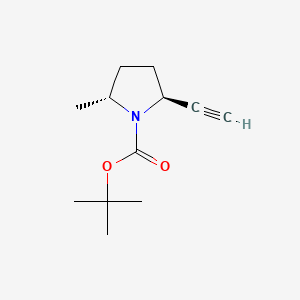
![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)
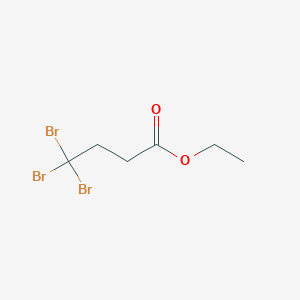
![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
